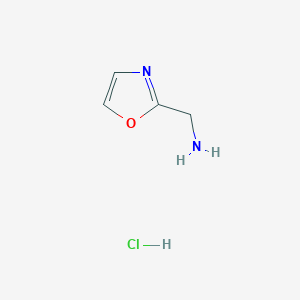![molecular formula C9H14ClNO B3166176 [2-(3-Methylphenoxy)ethyl]amine hydrochloride CAS No. 908595-75-5](/img/structure/B3166176.png)
[2-(3-Methylphenoxy)ethyl]amine hydrochloride
Vue d'ensemble
Description
[2-(3-Methylphenoxy)ethyl]amine hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO and its molecular weight is 187.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Impact and Remediation
Occurrence, Fate, and Behavior in Aquatic Environments : Parabens, chemically related to phenoxyethanol derivatives, show a pattern of environmental persistence and bioaccumulation. Studies have shown that despite wastewater treatments, these compounds persist at low concentrations in effluents and can be found ubiquitously in surface waters and sediments. Their presence in the environment is due to the continuous introduction from consumer products. The environmental fate of similar compounds indicates potential concerns regarding [2-(3-Methylphenoxy)ethyl]amine hydrochloride's environmental stability and degradation products (Haman, Dauchy, Rosin, & Munoz, 2015).
Toxicological Effects and Degradation Products
Toxicity of Chemical Warfare Agent Degradation Products : Research into the degradation products of chemical warfare agents, including various amines, reveals insights into the potential toxicological impacts of similar compounds. The stability and persistence of these degradation products, alongside their environmental fate and potential health impacts, underscore the importance of understanding this compound’s degradation pathways and toxicological profile (Munro et al., 1999).
Biomedical Applications and Health Impacts
Metabolic Fate in Humans : Understanding the metabolic fate of pharmaceuticals and related compounds is crucial for assessing their therapeutic potential and safety. For instance, studies on tricyclic antidepressants have detailed their oxidative metabolism, producing various metabolites with different pharmacological activities. This research domain may offer insights into the metabolic pathways and health implications of this compound, potentially informing its pharmacokinetic properties and therapeutic applications (Breyer‐Pfaff, 2004).
Chemical Properties and Reactions
Reactivity and Applications in Organic Chemistry : The study of amines and amine-related compounds in surface waters highlights the diverse sources and concentrations of these chemicals in aquatic environments. This research provides a foundation for understanding the chemical reactivity of amines, including this compound, in various environmental contexts. The findings could inform its potential applications in organic synthesis, environmental remediation, or as a precursor in the production of more complex chemical entities (Poste, Grung, & Wright, 2014).
Propriétés
IUPAC Name |
2-(3-methylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-8-3-2-4-9(7-8)11-6-5-10;/h2-4,7H,5-6,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMGYXICJXFMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908595-75-5 | |
| Record name | 1-(2-aminoethoxy)-3-methylbenzene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol](/img/structure/B3166137.png)





![4-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B3166181.png)



